N-(1,1-dioxothiolan-3-yl)-N-methylnaphthalene-2-sulfinamide
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Overview
Description
N-(1,1-dioxothiolan-3-yl)-N-methylnaphthalene-2-sulfinamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of sulfinamides, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-N-methylnaphthalene-2-sulfinamide typically involves the reaction of naphthalene-2-sulfinyl chloride with N-methyl-1,1-dioxothiolane-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-N-methylnaphthalene-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to the corresponding sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles like amines, alcohols, and thiols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted sulfinamides.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-N-methylnaphthalene-2-sulfinamide has several scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with sulfhydryl groups in proteins.
Medicine: Explored for its potential therapeutic applications, including anti-tumor and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-methylnaphthalene-2-sulfinamide involves its interaction with molecular targets, such as enzymes and receptors. The sulfinamide group can form covalent bonds with sulfhydryl groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
- N-(1,1-dioxothiolan-3-yl)-N-(2-methoxyethyl)-4-nitrobenzamide
Uniqueness
N-(1,1-dioxothiolan-3-yl)-N-methylnaphthalene-2-sulfinamide is unique due to its naphthalene moiety, which imparts distinct chemical and biological properties compared to other sulfinamides. The presence of the naphthalene ring enhances the compound’s ability to interact with aromatic residues in proteins, potentially increasing its efficacy as an enzyme inhibitor or therapeutic agent.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methylnaphthalene-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-16(14-8-9-21(18,19)11-14)20(17)15-7-6-12-4-2-3-5-13(12)10-15/h2-7,10,14H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMSNBSMRHLCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)S(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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